molecular formula C12H9IN2O3 B5962708 N'-(3-iodobenzoyl)-2-furohydrazide

N'-(3-iodobenzoyl)-2-furohydrazide

Cat. No.: B5962708
M. Wt: 356.12 g/mol
InChI Key: MFCASDQQCSGEOA-UHFFFAOYSA-N
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Description

N'-(3-Iodobenzoyl)-2-furohydrazide (IUPAC name: N′-[(E)-2-Furylmethylene]-3-iodobenzohydrazide) is a hydrazide derivative characterized by a 3-iodobenzoyl group conjugated to a 2-furohydrazide backbone. Its molecular formula is C₁₂H₉IN₂O₂, with a molecular weight of 340.12 g/mol and a ChemSpider ID of 7916309 . The compound features an iodine atom at the meta position of the benzoyl moiety, which confers unique electronic and steric properties. This structure is synthesized via condensation of 3-iodobenzoyl hydrazide with 2-furaldehyde, following methodologies analogous to those described for related hydrazides (e.g., refluxing hydrazides with aldehydes in ethanol) .

Properties

IUPAC Name

N'-(3-iodobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCASDQQCSGEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N'-(1-Pyridin-2-ylmethylene)-2-Furohydrazide (NPYFH)

  • Structure : Replaces the 3-iodobenzoyl group with a pyridinylmethylene substituent.
  • Molecular Formula : C₁₁H₁₀N₄O₂.
  • Applications: Used as a La(III)-selective ionophore in PVC-based membrane sensors. Exhibits a detection limit of 7.0 × 10⁻⁷ M and operates in a pH range of 3.5–10.0 .
  • Key Differences: The pyridinyl group enhances π-π interactions with La(III), while the iodine in N'-(3-iodobenzoyl)-2-furohydrazide provides a stronger electron-withdrawing effect.

N'-(2-Furylmethylene)-2-Furohydrazide

  • Structure : Features a furylmethylene group instead of iodobenzoyl.
  • Molecular Formula : C₁₀H₈N₂O₃.
  • Applications : Primarily studied for its coordination chemistry. Lacks iodine, reducing steric bulk and electron-withdrawing effects.
  • Key Differences :
    • Smaller molecular weight (204.18 g/mol ) and absence of iodine limit its utility in heavy metal ion sensing but may improve solubility in polar solvents .

2-Iodo-N'-(3-Iodobenzoyl)Benzohydrazide

  • Structure : Contains two iodine atoms (at benzoyl and benzohydrazide positions).
  • Molecular Formula : C₁₄H₁₀I₂N₂O₂.
  • Applications: Not explicitly detailed in evidence but likely used in sensor or medicinal chemistry due to enhanced halogen bonding.

N′-[(2-Hydroxyphenyl)Methylidene]-2-Furohydrazide

  • Structure : Substitutes iodine with a hydroxyl group on the benzoyl ring.
  • Applications : Used in Ce(III) ion-selective sensors.
  • Key Differences: The hydroxyl group enables hydrogen bonding, improving selectivity for Ce(III) over La(III). Lacks iodine’s electron-withdrawing effect, reducing electrochemical sensitivity in non-aqueous media .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application Detection Limit (M)
This compound C₁₂H₉IN₂O₂ 340.12 3-Iodobenzoyl Under investigation N/A
NPYFH C₁₁H₁₀N₄O₂ 230.22 Pyridinylmethylene La(III) sensor 7.0 × 10⁻⁷
N'-(2-Furylmethylene)-2-furohydrazide C₁₀H₈N₂O₃ 204.18 Furylmethylene Coordination chemistry N/A
2-Iodo-N'-(3-iodobenzoyl)benzohydrazide C₁₄H₁₀I₂N₂O₂ 467.05 Di-iodo Sensor/Medicinal chemistry N/A
N′-(2-Hydroxyphenyl)-2-furohydrazide C₁₂H₁₀N₂O₃ 230.22 2-Hydroxyphenyl Ce(III) sensor N/A

Research Findings and Implications

  • Steric Considerations : Bulky substituents (e.g., di-iodo derivatives) may hinder sensor performance by reducing membrane permeability, whereas smaller groups (e.g., furylmethylene) improve solubility but lack selectivity .
  • Sensor Design : Hydrazides with aromatic substituents (e.g., pyridinyl, hydroxyphenyl) demonstrate tailored ion selectivity, suggesting that the 3-iodo group could be optimized for detecting heavy metals or rare-earth ions .

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